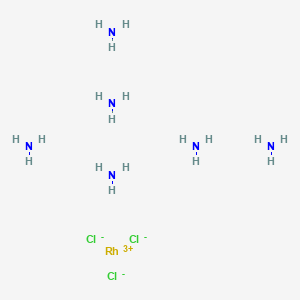
s-ジフェニルカルバゾン
概要
説明
It is characterized by its orange solid appearance and poor solubility in water, but it dissolves well in ethanol, chloroform, and benzene . This compound is widely used as an indicator in various analytical chemistry applications, particularly in the determination of metal ions.
科学的研究の応用
s-Diphenylcarbazone is extensively used in scientific research due to its ability to form colored complexes with metal ions. Some of its applications include:
Analytical Chemistry: Used as an indicator for endpoint determination in mercurimetry, particularly in the titration of sodium chloride with mercury (II) nitrate.
Environmental Analysis: Employed in the determination of metal ions in environmental samples, such as water and soil.
Industrial Processes: Utilized in the monitoring of metal ion concentrations in various industrial processes.
作用機序
Target of Action
s-Diphenylcarbazone, also known as 1,5-Diphenylcarbazone, primarily targets metal ions . It forms complex compounds with various metal ions, notably Mercury (Hg II) ions and Chromium (Cr III) ions . These metal ions play a crucial role in various biochemical reactions and processes.
Mode of Action
s-Diphenylcarbazone interacts with its targets (metal ions) by forming colored complex compounds . For instance, it forms a purple complex compound with Hg (II) ions . The formation of these complexes results in a change in the color of the solution, which can be used to detect the presence and concentration of the targeted metal ions .
Pharmacokinetics
It is known that s-diphenylcarbazone is an orange solid that dissolves well in ethanol, chloroform, and benzene, but is almost insoluble in water . This suggests that its bioavailability could be influenced by these solubility properties.
Result of Action
The primary result of s-Diphenylcarbazone’s action is the formation of colored complexes with metal ions . This property is utilized in analytical chemistry, where s-Diphenylcarbazone is used as an indicator for endpoint determination in mercurimetry . When a sodium chloride solution is titrated with a mercury (II) nitrate solution, undissociated mercury (II) chloride is formed. If the endpoint is exceeded, then the color complex forms with s-Diphenylcarbazone .
Action Environment
The action, efficacy, and stability of s-Diphenylcarbazone can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its availability and interaction with target metal ions . Furthermore, the compound’s stability and efficacy might be influenced by factors such as pH, temperature, and the presence of other chemical substances.
準備方法
Synthetic Routes and Reaction Conditions
s-Diphenylcarbazone can be synthesized from diphenylcarbazide through an oxidation process . The reaction involves the use of an oxidizing agent such as ammonium persulfate to convert diphenylcarbazide to s-diphenylcarbazone . The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of s-diphenylcarbazone follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
s-Diphenylcarbazone undergoes various chemical reactions, including:
Oxidation: Conversion from diphenylcarbazide to s-diphenylcarbazone.
Complexation: Formation of colored complexes with metal ions such as mercury (II) and chromium (III).
Common Reagents and Conditions
Oxidizing Agents: Ammonium persulfate for oxidation reactions.
Solvents: Ethanol, chloroform, and benzene for dissolving the compound.
Major Products
類似化合物との比較
Similar Compounds
Diphenylcarbazide: The precursor to s-Diphenylcarbazone, also forms colored complexes with metal ions.
1,5-Diphenylcarbazone: Another name for s-Diphenylcarbazone, highlighting its structural similarity.
Uniqueness
s-Diphenylcarbazone is unique due to its specific ability to form highly colored complexes with mercury (II) ions, making it particularly useful in mercurimetric titrations . Its poor solubility in water but good solubility in organic solvents also distinguishes it from other similar compounds .
特性
IUPAC Name |
1-anilino-3-phenyliminourea;1,3-dianilinourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJPBIRJSVMEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2.C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10329-15-4 | |
| Record name | NSC5063 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC5063 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylcarbazone compound with s-diphenylcarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does s-Diphenylcarbazone function as an indicator in the mercurimetric titration of chloride ions?
A: s-Diphenylcarbazone acts as a metallochromic indicator in the mercurimetric titration of chloride ions. [, ] In the presence of dilute nitric acid, s-Diphenylcarbazone forms a rose-red colored complex with mercury (II) ions. Initially, any chloride ions present in the solution react with the added mercury (II) nitrate, forming soluble mercury (II) chloride. Once all chloride ions are consumed, the excess mercury (II) ions react with s-Diphenylcarbazone, leading to a visible color change from orange to rose-red, signifying the titration endpoint.
Q2: What are the advantages of using s-Diphenylcarbazone over other indicators for chloride determination in biological samples?
A2: s-Diphenylcarbazone offers several advantages as an indicator for chloride determination in biological fluids:
- Sharp Color Change: It exhibits a distinct color change at the endpoint, making it easy to visually determine the titration completion. []
- Compatibility with Biological Samples: The method described in the research uses a heat clot extraction technique to separate low molecular weight components like chloride from serum proteins. [] This minimizes interference from other components in the biological samples.
- Established Methodology: The research demonstrates the successful application of s-Diphenylcarbazone in an established mercurimetric titration method, indicating its reliability and accuracy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)




